methyl 6-bromo-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate typically involves the bromination of 2-methyl-1H-indole-3-carboxylate. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized indole derivatives such as indole-3-carboxylic acids.
Reduction Products: Reduced indole derivatives like indoline.
Scientific Research Applications
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring system is known to bind with high affinity to multiple receptors, which can lead to various biological activities . The bromine atom can also participate in halogen bonding, influencing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-1H-indole-2-carboxylate
- 6-bromo-5-hydroxy-1-methyl-2-phenylthiomethylindole-3-carboxylic acid ethyl ester
Uniqueness
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern can affect its binding affinity to biological targets and its overall pharmacokinetic properties .
Properties
CAS No. |
1313753-18-2 |
---|---|
Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.1 |
Purity |
0 |
Origin of Product |
United States |
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